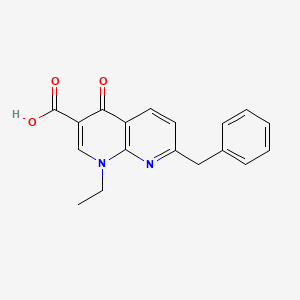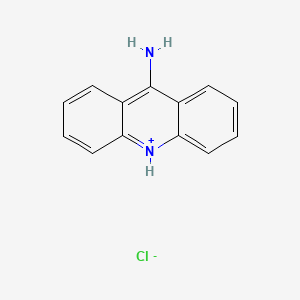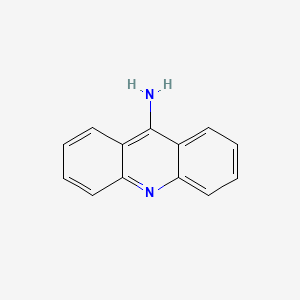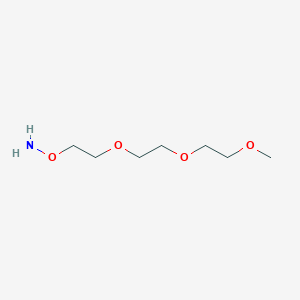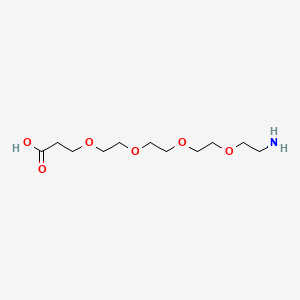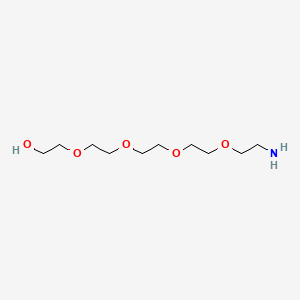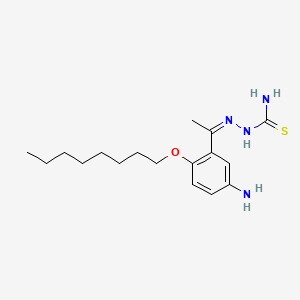
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone is a bioactive chemical.
Aplicaciones Científicas De Investigación
Chemical Properties and Structural Studies :
- The presence of a methyl substituent at the C(2) carbon of acetophenone thiosemicarbazone induces unusual heterobridging in certain complexes, leading to notable chemical behaviors such as a short Cu--Cu distance, demonstrating the compound's unique structural characteristics (Lobana et al., 2007).
Synthesis and Characterization :
- Acetophenone thiosemicarbazone derivatives have been synthesized and characterized, showing significant antimicrobial and antioxidant activities. This indicates their potential application in the development of new pharmaceutical drugs and biomolecules (Meeran & Ravisankar, 2020).
- Microwave-assisted synthesis methods have been employed to create new derivatives of acetophenone thiosemicarbazones, which exhibit remarkable antibacterial and antifungal activities (Thanh & Nguyen Thi Quynh Giang, 2010).
Biological Applications and Antimicrobial Activity :
- Thiosemicarbazone derivatives, including those related to acetophenone, demonstrate various biological properties. They act as antioxidants, antifungals, antimicrobials, and show potential in anticancer applications (Opletalová et al., 2008).
- Specific acetophenone thiosemicarbazone derivatives show promise as antidiabetic agents, possessing good antioxidant activity and demonstrating effectiveness as α-glycosidase and α-amylase inhibitors (Tok et al., 2022).
Propiedades
Número CAS |
13724-21-5 |
|---|---|
Fórmula molecular |
C17H28N4OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[(Z)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13- |
Clave InChI |
MAGLAWWHGUHGCI-DEDYPNTBSA-N |
SMILES isomérico |
CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N\NC(=S)N)/C |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)


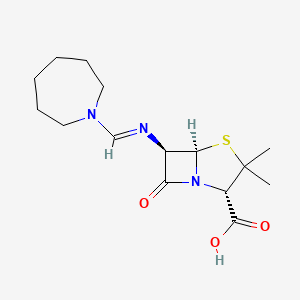
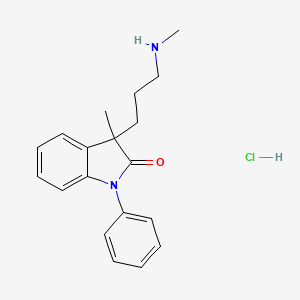
![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
